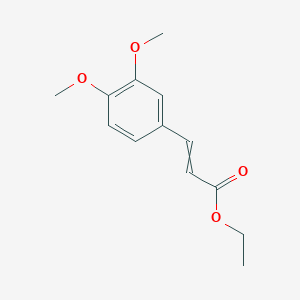

Ethyl 3-(3,4-dimethoxyphenyl)acrylate

説明

BenchChem offers high-quality Ethyl 3-(3,4-dimethoxyphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3,4-dimethoxyphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFLQJBENWTBOL-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Mechanisms of Action of Ethyl 3-(3,4-dimethoxyphenyl)acrylate: A Technical Whitepaper

Executive Summary

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (EDCA), also known as ethyl 3,4-dimethoxycinnamate, is a highly versatile phenylpropanoid derivative utilized extensively in chemical biology and drug development. As an esterified analog of 3,4-dimethoxycinnamic acid, EDCA bridges the gap between synthetic accessibility and potent in vitro bioactivity. This whitepaper deconstructs the core molecular mechanics of EDCA, focusing on its dual functionality: a master modulator of intracellular oxidative stress (ROS-MAPK axis) and a direct allosteric inhibitor of key metabolic enzymes (e.g., tyrosinase).

Pharmacophore & Molecular Dynamics: The Causality of Structure

From a translational perspective, the structural transition from a free cinnamic acid to an ethyl ester serves a distinct pharmacological purpose. Every functional group on the EDCA scaffold is engineered for specific biological interactions:

-

The Ethyl Ester Moiety: Esterification is a classical medicinal chemistry strategy employed to mask the polar carboxylic acid, thereby increasing the lipophilicity of the molecule[1]. This modification significantly enhances the compound's ability to passively diffuse across the phospholipid bilayer of biological membranes without premature ionization[1].

-

3,4-Dimethoxy Substitutions: The presence of methoxy groups at the meta and para positions enhances metabolic stability by sterically hindering the enzymes responsible for premature degradation[1]. Furthermore, these electron-donating groups stabilize radical intermediates, a critical factor for its antioxidant capacity.

-

The Acrylate Backbone: The extended α,β -unsaturated carbonyl system provides structural rigidity and extended electron conjugation, facilitating π−π stacking and allosteric binding within deep enzyme pockets[1].

Core Mechanisms of Action (In Vitro)

Pathway A: Attenuation of Oxidative Stress via the ROS-MAPK-Apoptosis Axis

In vitro models utilizing hepatic cell lines (e.g., L-02) exposed to oxidative stressors demonstrate that 3,4-dimethoxycinnamic acid derivatives exert potent anti-apoptotic effects. The primary mechanism involves the targeted transcriptional downregulation of NADPH oxidase subunits, specifically Nox4 and p22phox.

By inhibiting these upstream generators of superoxide, the compound effectively quenches intracellular reactive oxygen species (ROS) accumulation. This reduction in ROS subsequently attenuates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). The blunting of the MAPK cascade prevents the downstream imbalance of the Bax/Bcl-2 ratio, ultimately halting the cleavage of Caspase-3 and rescuing the cell from apoptosis.

Figure 1: Modulatory mechanism of EDCA on the ROS-MAPK apoptotic axis.

Pathway B: Direct Allosteric Enzyme Inhibition (Tyrosinase)

Beyond intracellular signaling, methoxylated cinnamate esters exhibit direct allosteric modulation of specific enzymes. In cell-free assays, derivatives of cinnamic acid have been identified as reversible, non-competitive inhibitors of mushroom tyrosinase[1]. The extended conjugation of the acrylate backbone allows the molecule to interact with allosteric sites independent of the L-DOPA binding pocket[1]. This interaction induces a conformational shift that lowers the Vmax of the enzyme without altering its Km , effectively disrupting melanogenesis.

Quantitative Data Synthesis

Table 1: Comparative In Vitro Bioactivity Profile

| Target / Assay | Biological System | Effect | Effective Concentration / IC50 | Mechanism of Action |

|---|---|---|---|---|

| Mushroom Tyrosinase | Cell-free kinetic assay | Inhibition | ~2.0 µM (Analogues) | Reversible, Non-competitive[1] |

| Nox4 / p22phox | L-02 Hepatocytes | Downregulation | 25 - 100 µM | Transcriptional suppression |

| MAPK Phosphorylation | L-02 Hepatocytes | Attenuation | 25 - 100 µM | ROS-dependent signal blunting |

| Caspase-3 Cleavage | L-02 Hepatocytes | Inhibition | 25 - 100 µM | Secondary to Bax/Bcl-2 modulation |

Table 2: Pharmacophore Contributions

| Structural Moiety | Physicochemical Effect | Biological Consequence |

|---|---|---|

| Ethyl Ester | Increases LogP | Enhances passive membrane diffusion; prevents premature ionization[1]. |

| 3,4-Dimethoxy Ring | Electron donation | Stabilizes radical intermediates; enhances metabolic stability[1]. |

| Acrylate Backbone | Extended conjugation | Facilitates allosteric binding in enzyme pockets (e.g., Tyrosinase)[1]. |

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires protocols with built-in validation mechanisms. Below are the standardized, step-by-step methodologies for evaluating EDCA in vitro.

Protocol 1: Intracellular ROS & Apoptosis Evaluation (Cell-Based)

Causality Note: L-02 cells are selected due to their robust metabolic machinery, making them an ideal model for oxidative stress. Pre-treatment with EDCA allows the lipophilic ester to partition into the cytosol prior to the oxidative insult.

-

Cell Culture & Seeding: Culture L-02 cells in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in a 6-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

EDCA Pre-treatment: Dissolve EDCA in DMSO (final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity). Treat cells with 25, 50, and 100 µM EDCA for 2 hours.

-

Oxidative Insult (Validation Checkpoint): Expose cells to an oxidative inducer (e.g., ethanol or H2O2 ). Self-Validation: Always include a vehicle-only control (baseline ROS) and an insult-only control (maximum ROS dynamic range).

-

ROS Quantification: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Causality: DCFDA is non-fluorescent until oxidized by intracellular ROS, providing a direct, quantifiable fluorescent readout. Measure fluorescence via flow cytometry (Ex/Em: 488/525 nm).

-

Apoptosis Analysis: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Self-Validation: Annexin V binds exposed phosphatidylserine (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis), strictly differentiating the mechanism of cell death.

Protocol 2: Cell-Free Tyrosinase Inhibition Kinetics

Causality Note: Plotting 1/V vs 1/[S] at varying EDCA concentrations allows for the mathematical determination of the inhibition type. Intersecting lines on the x-axis confirm non-competitive inhibition.

-

Reagent Preparation: Prepare 50 mM phosphate buffer (pH 6.8) to mimic the physiological pH optimum of mushroom tyrosinase. Prepare L-DOPA substrate solutions (0.5 to 2.5 mM).

-

Kinetic Assay Setup: In a 96-well plate, combine 100 µL of buffer, 20 µL of mushroom tyrosinase (100 U/mL), and 20 µL of EDCA at varying concentrations (0 - 100 µM). Self-Validation: Run Kojic acid in parallel as a positive control to validate enzyme activity and assay sensitivity.

-

Incubation & Spectrophotometry: Add 60 µL of L-DOPA to initiate the reaction. Immediately monitor the absorbance at 475 nm every 30 seconds for 10 minutes. Causality: 475 nm specifically tracks the formation of dopachrome, the colored oxidation product of L-DOPA.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance curve. Generate Lineweaver-Burk plots to determine Km and Vmax .

Figure 2: Self-validating workflow for cell-free tyrosinase inhibition kinetics.

References

-

Title: 3,4-Dimethoxycinnamic acid | CAS#:2316-26-9 Source: Chemsrc (Citing: Li L, et al. Int J Oncol.) URL: [Link]

Sources

Ethyl 3-(3,4-dimethoxyphenyl)acrylate material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Introduction: A Scientist's Perspective on Chemical Safety

In the landscape of drug discovery and organic synthesis, Ethyl 3-(3,4-dimethoxyphenyl)acrylate, a cinnamic acid ester derivative, presents itself as a valuable building block. Its structure is foundational to a variety of more complex molecules. However, the potential of any chemical intermediate is intrinsically linked to its safe and responsible handling. This guide is designed for the discerning researcher and drug development professional. It moves beyond the standard checklist format of a Safety Data Sheet (SDS) to provide a deeper, more causal understanding of the hazards and handling protocols associated with this compound. As scientists, our responsibility extends beyond achieving a reaction yield; it encompasses a fundamental commitment to the safety of ourselves, our colleagues, and our environment. This document serves as a technical resource to uphold that commitment.

Chemical & Physical Identity: The Foundational Data

Understanding a compound begins with its fundamental properties. These identifiers are crucial for accurate record-keeping, literature searches, and regulatory compliance.

| Property | Data | Source(s) |

| IUPAC Name | ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | [1][2] |

| Synonyms | Ethyl 3,4-dimethoxycinnamate | [2] |

| CAS Number | 24393-65-5, 20583-78-2 | [1][2][3] |

| Molecular Formula | C13H16O4 | [1][2][4] |

| Molecular Weight | 236.26 g/mol | [1][2] |

Hazard Analysis: Decoding the GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. Ethyl 3-(3,4-dimethoxyphenyl)acrylate is classified with specific health hazards that demand careful consideration in a laboratory setting.[3][5]

GHS Hazard Statements:

These classifications necessitate the use of the GHS07 pictogram, an exclamation mark, which signals these specific moderate hazards.[3]

Caption: GHS hazard classification for the compound.

Proactive Risk Mitigation: A Hierarchy of Controls

Effective laboratory safety is not merely reactive; it is a proactive system designed to minimize risk at every level. The hierarchy of controls is a fundamental concept in industrial hygiene that provides a framework for implementing the most effective safety measures.

Caption: The hierarchy of controls for chemical safety.

For Ethyl 3-(3,4-dimethoxyphenyl)acrylate, since elimination and substitution are often not viable in a research context, our focus begins with robust engineering controls.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly when there is a risk of generating dust or aerosols, is a certified chemical fume hood.

-

Rationale: A fume hood provides constant negative pressure, drawing airborne contaminants away from the researcher's breathing zone. This directly mitigates the respiratory irritation hazard (H335).[5] It also provides a physical barrier in case of splashes.

Administrative Controls: Standard Operating Procedures (SOPs)

Safe science is standardized science. Your administrative controls are the documented procedures that ensure consistent, safe practices.

-

Access Control: Work with this chemical should be restricted to designated areas with trained personnel.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[3][5]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and primary GHS hazards.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its use is mandatory, not optional.[5]

-

Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[5]

-

Skin Protection: Wear a standard laboratory coat. Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

-

Respiratory Protection: Generally not required if work is conducted within a certified fume hood. If weighing or transferring large quantities outside of a hood, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Experimental Workflow: Safe Handling Protocol

This protocol outlines the step-by-step process for safely handling Ethyl 3-(3,4-dimethoxyphenyl)acrylate in a typical laboratory setting.

Objective: To safely weigh and transfer the solid compound for use in a chemical reaction.

Materials:

-

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (solid)

-

Analytical balance (inside a fume hood or ventilated enclosure)

-

Spatula

-

Weighing paper or boat

-

Reaction vessel

-

Appropriate PPE (lab coat, gloves, safety glasses)

Procedure:

-

Preparation: Don all required PPE. Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place all necessary equipment (balance, spatula, weighing paper, reaction vessel) inside the fume hood to minimize movement of the chemical outside this controlled space.

-

Weighing: Carefully open the stock container. Use a clean spatula to transfer the desired amount of the solid onto the weighing paper on the balance. Avoid creating airborne dust.

-

Transfer: Once the desired mass is weighed, carefully transfer the solid from the weighing paper into the reaction vessel.

-

Clean-Up: Tightly cap the stock container. Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the used weighing paper in the designated solid chemical waste container.

-

Final Steps: Remove gloves and wash hands thoroughly with soap and water.

Emergency Response Protocols

Even with meticulous planning, accidents can occur. Rapid and correct response is critical to mitigating harm.

| Exposure Route | First Aid Protocol | Rationale & Key Considerations |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] | The goal is immediate dilution and removal of the irritant. Prolonged rinsing is crucial to prevent serious eye damage.[6][7] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5] | Prompt removal of the chemical from the skin surface is essential to minimize irritation. Washing contaminated clothing before reuse is critical to prevent re-exposure.[3] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[3][5] | This removes the individual from the source of exposure and ensures an open airway. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[3][5] | The primary risk is harm from swallowing, and inducing vomiting can cause additional damage to the esophagus. Medical professionals need to be contacted immediately for guidance.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustion may produce irritant fumes.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and inhalation of toxic fumes.[5][9]

Toxicological and Ecological Profile: Acknowledging Data Gaps

A crucial aspect of scientific integrity is acknowledging what is not known. For Ethyl 3-(3,4-dimethoxyphenyl)acrylate, comprehensive toxicological and ecological data is not thoroughly investigated.[5] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[5]

-

Implication for Researchers: This lack of data reinforces the need for a conservative approach to safety. All handling should be performed under the assumption that the compound could have uncharacterized long-term health effects. The precautionary principle must be applied.

Disposal Considerations

Chemical waste disposal is governed by strict local and national regulations.

-

Protocol: Dispose of unused product and contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.

-

Guidance: Do not dispose of down the drain.[5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Conclusion

The safe handling of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is not a barrier to research but a prerequisite for it. By understanding its specific hazards, implementing a hierarchy of controls, and adhering to established protocols for use and emergency response, scientists can confidently utilize this compound while upholding the highest standards of laboratory safety. This guide serves as a dynamic resource, intended to be integrated into your laboratory's specific Standard Operating Procedures (SOPs) and training programs.

References

-

JUNSEI CHEMICAL CO., LTD. (2024). Safety Data Sheet - Ethyl acrylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

- Chemwatch. (2016). Ethyl Acrylate.

- Angene. (2025). Safety Data Sheet - (E)-Methyl 3-(3-methoxyphenyl)acrylate.

- Ayers International Corp. (n.d.). MSDS Ethyl Acrylate.

-

Sasol Chemicals (USA) LLC. (2026). Safety Data Sheet - Ethyl Acrylate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. NIST Chemistry WebBook. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary - Ethyl Acrylate. Retrieved from [Link]

-

CDC/NIOSH. (n.d.). Ethyl acrylate. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

Chemius. (2026). Safety data sheet - Ethyl Acrylate (EA). Retrieved from [Link]

-

NextSDS. (2026). ETHYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE — Chemical Substance Information. Retrieved from [Link]

- BASF. (2025). Safety data sheet - ETHYL ACRYLATE.

-

ECHA. (2016). 4-formyl-2-methoxyphenyl isobutyrate. Retrieved from [Link]

-

SERDP & ESTCP. (n.d.). A Fluorine-free, 100% Bio-based Fire-fighting Material. Retrieved from [Link]

Sources

- 1. Ethyl 3-(3,4-dimethoxyphenyl)acrylate | C13H16O4 | CID 5712099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(3,4-dimethoxyphenyl)acrylate [webbook.nist.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. ETHYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE CAS#: 20583-78-2 [m.chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. ayersintl.com [ayersintl.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ECHA CHEM [chem.echa.europa.eu]

Physicochemical Properties and Applications of Ethyl 3-(3,4-dimethoxyphenyl)acrylate: A Comprehensive Technical Guide

Executive Summary and Structural Overview

Ethyl 3-(3,4-dimethoxyphenyl)acrylate, commonly referred to as ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate or ethyl 3,4-dimethoxycinnamate (CAS No. 20583-78-2), is a highly versatile lipophilic phenylpropanoid derivative. Structurally, it is the ethyl ester of 3,4-dimethoxycinnamic acid (O-methylferulic acid). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, agrochemicals, and biologically active natural product analogs.

The methylation of the phenolic hydroxyl groups combined with the ethyl esterification of the carboxylic acid moiety significantly enhances the molecule's lipophilicity compared to its parent ferulic or caffeic acids. This structural modification is pivotal for applications requiring enhanced membrane permeability and stability against premature hydrolytic or oxidative degradation during drug formulation.

Physicochemical Profiling

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior in biological systems and synthetic matrices. The esterification of the propenoic acid side chain directly impacts the compound's boiling point, melting point, and solubility profile.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of ethyl 3-(3,4-dimethoxyphenyl)acrylate [1]:

| Property | Value / Description | Method / Condition |

| CAS Number | 20583-78-2 | N/A |

| Molecular Formula | C₁₃H₁₆O₄ | N/A |

| Molecular Weight | 236.26 g/mol | Computed |

| Melting Point | 52 °C | Experimental |

| Boiling Point | 150–153 °C | At 0.3 Torr (Reduced Pressure) |

| Density | 1.099 ± 0.06 g/cm³ | Predicted |

| Storage Temperature | 2–8 °C | Recommended for long-term stability |

| Appearance | Crystalline solid | Ambient conditions |

Table 1: Physicochemical properties of Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Causality in Physicochemical Behavior

The melting point of 52 °C indicates a relatively low lattice energy, characteristic of the bulky ethyl ester and dimethoxy groups disrupting tight crystalline packing. The high boiling point under reduced pressure (150–153 °C at 0.3 Torr) reflects the strong dipole-dipole interactions facilitated by the methoxy and ester oxygen atoms, despite the lack of strong intermolecular hydrogen bonding (which is absent due to the methylation of the free hydroxyl groups).

Synthetic Methodology

The synthesis of ethyl 3-(3,4-dimethoxyphenyl)acrylate is primarily achieved via the Fischer esterification of 3,4-dimethoxycinnamic acid with ethanol, or via a Wittig/Horner-Wadsworth-Emmons reaction using 3,4-dimethoxybenzaldehyde.

Step-by-Step Protocol: Acid-Catalyzed Esterification

Rationale: Fischer esterification is selected for its atom economy and scalability. The use of a Dean-Stark apparatus or a dehydrating agent is critical to drive the equilibrium toward the ester product.

-

Reagent Preparation: Dissolve 1.0 equivalent of 3,4-dimethoxycinnamic acid (CAS: 2316-26-9) in an excess of absolute ethanol (10-15 equivalents). The excess ethanol acts as both the reactant and the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 equivalents) dropwise under continuous stirring. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or HPLC.

-

Neutralization and Extraction: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted starting material.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization to yield pure ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Figure 1: Synthetic workflow for the esterification of 3,4-dimethoxycinnamic acid.

Biological Significance and Pharmacological Potential

Derivatives of 3,4-dimethoxycinnamic acid and related ferulic acid esters exhibit profound biological activities, particularly in modulating oxidative stress and apoptosis [2]. The ethyl esterification enhances cellular uptake due to an optimized partition coefficient (LogP).

ROS-Mediated Signaling Modulation

Research indicates that 3,4-dimethoxycinnamic acid derivatives exert potent anti-apoptotic effects on hepatocytes (e.g., L-02 cells) by modulating Reactive Oxygen Species (ROS)-mediated signaling pathways[2]. The lipophilic nature of the ethyl ester allows it to effectively cross the cell membrane and interact with intracellular targets, downregulating pro-apoptotic factors such as Bax and caspase-3, while upregulating anti-apoptotic Bcl-2.

Figure 2: Proposed mechanism of anti-apoptotic effects via ROS-mediated signaling.

Conclusion

Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a robust, highly lipophilic intermediate with significant value in both synthetic chemistry and pharmacological research. Its precise physicochemical properties, including a low melting point and high boiling point under reduced pressure, dictate specific handling and purification protocols. By understanding the causality behind its synthetic pathways and biological interactions, researchers can effectively leverage this compound in advanced drug development workflows.

References

-

Chemsrc. "3,4-Dimethoxycinnamic acid | CAS#:2316-26-9." Accessed March 31, 2026.[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Executive Summary

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (CAS: 20583-78-2), widely known in the literature as ethyl 3,4-dimethoxycinnamate, is a highly versatile α,β-unsaturated ester. As an application scientist, I frequently leverage this compound as a privileged scaffold in medicinal chemistry—particularly in the synthesis of hypotensive agents via solid-state photodimerization—and as a model substrate for advanced transition-metal-catalyzed cross-coupling methodologies. This guide systematically breaks down its physicochemical properties, structural causality, and field-validated experimental protocols to ensure rigorous reproducibility in your laboratory.

Physicochemical Profiling & Structural Causality

The physical behavior of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is dictated by the interplay between its electron-donating methoxy groups and the electron-withdrawing ethyl ester moiety. The extended conjugation across the aromatic ring and the alkene stabilizes the molecule, while the lack of hydrogen-bond donors (unlike its parent cinnamic acid) significantly alters its phase transition temperatures.

Table 1: Core Quantitative Data & Physicochemical Parameters

| Parameter | Value | Structural Causality / Operational Note |

| Molecular Weight | 236.26 g/mol | Calculated for C₁₃H₁₆O₄. The dimethoxy substitution adds significant mass compared to unsubstituted ethyl cinnamate. |

| Boiling Point | 150–153 °C (at 0.3 Torr) | High BP necessitates high-vacuum distillation to avoid thermal auto-polymerization of the reactive alkene bond. |

| Melting Point | 52–56 °C | Solid at room temperature; the absence of strong intermolecular hydrogen bonding keeps the MP relatively low. |

| Density | ~1.099 g/cm³ | Typical density profile for methoxylated aromatic esters; relevant for phase separations during aqueous workup. |

| CAS Registry | 20583-78-2 | Unique identifier for regulatory and procurement tracking 1. |

Advanced Synthetic Methodologies

Classical Fischer Esterification

The most robust and scalable method for generating this ester is the acid-catalyzed Fischer esterification of 3,4-dimethoxycinnamic acid.

Protocol 1: Synthesis via Fischer Esterification (Self-Validating System)

-

Reaction Assembly: Suspend 3,4-dimethoxycinnamic acid (1.0 eq) in absolute ethanol (10.0 eq). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

-

Causality: Absolute ethanol serves as both the solvent and the reactant. The large molar excess drives the equilibrium toward the ester via Le Chatelier's principle, while H₂SO₄ protonates the carbonyl oxygen to increase its electrophilicity.

-

-

Reflux & In-Process Monitoring: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The reaction is deemed complete when the baseline-polar acid spot completely transitions to a high-R_f ester spot.

-

-

Quenching & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the crude residue with ethyl acetate and wash with saturated aqueous NaHCO₃.

-

Self-Validation: The cessation of CO₂ gas evolution confirms the complete neutralization of the sulfuric acid catalyst, preventing unintended ester hydrolysis during the aqueous workup.

-

-

High-Vacuum Distillation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude oil via fractional distillation.

-

Self-Validation: Collect the fraction boiling strictly at 150–153 °C at 0.3 Torr. This sharp boiling point confirms the removal of unreacted alcohol and trace impurities 1.

-

Pd(II)-Catalyzed Direct Oxidative Coupling

For applications requiring de novo construction of the cinnamate scaffold from simpler arenes, direct C-H functionalization is preferred. The reaction of 1,2-dimethoxybenzene with ethyl acrylate using a Pd(OAc)₂/HPMoV catalytic system yields the target ester via a Mizoroki-Heck-type oxidative coupling 2.

Fig 1: Pd(II)-catalyzed oxidative coupling for cinnamate derivative synthesis.

Photochemical Dimerization & Pharmacological Utility

Beyond its role as a synthetic intermediate, Ethyl 3-(3,4-dimethoxyphenyl)acrylate exhibits unique photochemical properties. When crystallized, the monomer undergoes a topochemically controlled solid-state[2+2] cycloaddition upon UV irradiation. This photodimerization selectively yields β-truxinic ester derivatives.

These cyclobutane dimers are critical pharmacophores. For instance, subsequent hydrolysis and peptide coupling with prenylagmatine yield caracasandiamide, a potent hypotensive agent that increases cardiac inotropism and stroke volume 3.

Fig 2: Solid-state photodimerization and synthesis workflow for caracasandiamide.

Protocol 2: Solid-State Photodimerization (Self-Validating System)

-

Pre-organization: Recrystallize Ethyl 3-(3,4-dimethoxyphenyl)acrylate from a slow-evaporating solvent (e.g., ethanol) to form pristine, defect-free crystals.

-

Causality: Crystal lattice packing aligns the olefinic bonds of adjacent monomers within the requisite 4.2 Å distance (Schmidt's rule) for topochemical reactions.

-

-

UV Irradiation: Disperse the crystals in a thin layer on a Pyrex dish and irradiate with a medium-pressure mercury lamp (λ > 300 nm) at room temperature for 48 hours.

-

Analytical Validation: Dissolve an aliquot of the irradiated solid in CDCl₃ and analyze via ¹H NMR.

-

Self-Validation: The complete disappearance of the vinylic doublet signals (δ ~6.3 and 7.6 ppm) and the emergence of upfield cyclobutane methine signals (δ ~3.8–4.5 ppm) confirm quantitative conversion to the β-truxinic ester 3.

-

References

- Title: ETHYL 3-(3,4-DIMETHOXYPHENYL)

- Title: Novel Hypotensive Agents from Verbesina caracasana. 6.

- Title: Pd(II)

Sources

The Ascending Pharmacological Potential of Ethyl 3-(3,4-dimethoxyphenyl)acrylate Derivatives

An In-Depth Technical Guide

Abstract

The cinnamate scaffold, a core structure in numerous natural products, continues to be a fertile ground for the discovery of novel therapeutic agents. Within this class, derivatives of Ethyl 3-(3,4-dimethoxyphenyl)acrylate are emerging as a versatile and potent group of compounds with a wide spectrum of pharmacological activities. The characteristic 3,4-dimethoxy substitution on the phenyl ring, coupled with the reactive ethyl acrylate moiety, provides a unique electronic and structural framework for interaction with various biological targets. This technical guide synthesizes current research to provide an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of these derivatives. We will explore their significant potential in oncology, inflammatory diseases, and neuroprotection, supported by detailed experimental protocols, mechanistic pathway diagrams, and summaries of structure-activity relationship data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this chemical class.

Introduction to a Privileged Scaffold

Cinnamic acid and its derivatives are ubiquitous in the plant kingdom and have long been recognized for their diverse biological activities. The core structure, featuring an acrylic acid moiety attached to a phenyl ring, serves as an excellent template for synthetic modification. The introduction of a 3,4-dimethoxyphenyl group, also known as a veratrole moiety, often enhances the pharmacological profile of the parent compound. This enhancement is attributed to the electron-donating nature of the methoxy groups, which can influence molecular interactions, solubility, and metabolic stability.

The ethyl acrylate portion of the molecule is not merely a passive linker; its electrophilic nature allows for potential Michael addition reactions with nucleophilic residues (such as cysteine) in target proteins, enabling covalent interactions that can lead to potent and sustained biological effects. It is this combination of the veratrole group's recognition features and the acrylate's reactivity that makes these derivatives a compelling subject of study.

Synthesis and Characterization

The generation of a library of Ethyl 3-(3,4-dimethoxyphenyl)acrylate derivatives is primarily achieved through well-established and robust chemical reactions. The choice of synthetic route depends on the desired substitutions and complexity of the final molecule.

Primary Synthetic Methodologies

-

Esterification: For simpler derivatives, direct esterification of 3,4-dimethoxycinnamic acid is a common approach. Catalysts such as 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of 4-dimethylaminopyridine (DMAP) have proven highly efficient, yielding the desired ester in high purity and yield under mild conditions.[1][2] This method avoids harsh reagents like thionyl chloride, which is a significant advantage in terms of safety and environmental impact.[1]

-

Knoevenagel Condensation: This is a powerful method for creating the core acrylate structure. It involves the reaction of an aldehyde (in this case, 3,4-dimethoxybenzaldehyde) with a compound containing an active methylene group, such as ethyl cyanoacetate.[3] This route is highly versatile for introducing substituents on the α-carbon of the acrylate.

Detailed Experimental Protocol: MNBA/DMAP-Mediated Esterification

This protocol describes the synthesis of Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, which can be adapted for ethyl or other alkyl esters.[1][2]

Rationale: The MNBA/DMAP system is a highly effective coupling method for sterically hindered alcohols and carboxylic acids. MNBA acts as a dehydrating agent to form a highly reactive mixed anhydride with the cinnamic acid, which is then readily attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP. This process is efficient at room temperature and avoids by-product purification issues associated with other methods like DCC coupling.[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 3,4-dimethoxycinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add 2-methyl-6-nitrobenzoic anhydride (MNBA) (2.0 eq) to the solution and stir until dissolved.

-

Catalyst and Nucleophile: In a separate vial, dissolve 4-dimethylaminopyridine (DMAP) (2.5 eq) and the desired alcohol (e.g., ethanol or isoamyl alcohol) (1.2 eq) in anhydrous DCM.

-

Reaction: Add the DMAP/alcohol solution dropwise to the flask containing the cinnamic acid/MNBA mixture.

-

Incubation: Allow the reaction to stir at room temperature for approximately 3-4 hours. Monitor progress using Thin Layer Chromatography (TLC).[1][2]

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure acrylate derivative.[1][2]

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of acrylate derivatives.

Key Pharmacological Activities

The therapeutic potential of these derivatives spans several critical areas of disease research.

Anticancer Activity

A significant body of research points to the potent antiproliferative effects of Ethyl 3-(3,4-dimethoxyphenyl)acrylate derivatives, particularly against breast cancer cell lines.[4][5]

3.1.1 Mechanism of Action: Tubulin Polymerization Inhibition Several derivatives function as tubulin polymerization inhibitors, a well-validated anticancer strategy.[4][6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference is critical, as microtubules are essential for forming the mitotic spindle during cell division. The disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5][6]

3.1.2 Visualization: Anticancer Signaling Pathway

Caption: Inhibition of tubulin polymerization leading to apoptosis.

3.1.3 In Vitro Efficacy Data The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| (Z)-2-(3,4-Dimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylic acid | MCF-7 | 9.31 | [7] |

| Methyl acrylate ester analogue (6e) | MCF-7 | 2.57 | [4][5] |

| Acrylic acid analogue (4b) | MDA-MB-231 | 3.24 | [6] |

| Combretastatin A-4 (Reference) | MDA-MB-231 | 1.27 | [6] |

3.1.4 Protocol: MTT Assay for Cytotoxicity Rationale: The MTT assay is a colorimetric method used to assess cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Certain derivatives have demonstrated significant potential in modulating inflammatory responses, particularly in the context of skin disorders like atopic dermatitis.[8]

3.2.1 Mechanism of Action: Cytokine Suppression The anti-inflammatory effects are mediated by the ability of these compounds to suppress the secretion of key pro-inflammatory cytokines and chemokines.[8] In models of atopic dermatitis, a derivative known as CSH was shown to inhibit the release of monocyte chemotactic protein-1 (MCP-1), interleukin-6 (IL-6), and interleukin-8 (IL-8) from human monocytic and eosinophilic cells.[8] This reduction in inflammatory mediators leads to decreased immune cell infiltration into tissues, reduced skin thickening, and lower levels of serum IgE, a key antibody in allergic responses.[8]

3.2.2 Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification Rationale: ELISA is a highly sensitive and specific method for quantifying the concentration of a specific protein (like a cytokine) in a sample, such as cell culture supernatant.

Step-by-Step Procedure:

-

Cell Culture: Culture immune cells (e.g., THP-1 monocytes) and stimulate them with an inflammatory agent (e.g., house dust mite extract) in the presence or absence of the test derivative.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Assay:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).

-

Block non-specific binding sites.

-

Add the collected supernatant samples and standards to the wells.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add a streptavidin-HRP conjugate.

-

Add a TMB substrate solution, which will develop a color in proportion to the amount of bound enzyme.

-

Stop the reaction with acid and measure the absorbance at 450 nm.

-

-

Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.

Neuroprotective Potential

Emerging evidence suggests that acrylate derivatives can protect neurons from damage by activating crucial cell survival pathways. This is particularly relevant for neurodegenerative diseases like Alzheimer's, which are characterized by oxidative stress and neuronal loss.[9][10]

3.3.1 Mechanism of Action: Activation of the ERK-CREB Pathway Neuroprotection can be conferred by activating the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade.[10] Some derivatives have been shown to increase the phosphorylation (and thus activation) of both ERK and CREB.[10] Activated CREB is a transcription factor that moves into the nucleus and promotes the expression of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF).[11] BDNF is essential for neuronal survival, growth, and synaptic plasticity. By bolstering this pathway, the compounds can protect neurons against excitotoxicity and oxidative stress.[10]

3.3.2 Visualization: Neuroprotective Signaling Pathway

Caption: ERK-CREB pathway activation for neuronal survival.

Other Investigated Activities

-

Photoprotective Effects: An isoamyl derivative of 3-(3,4-dimethoxyphenyl)acrylate was found to have an in vitro Sun Protection Factor (SPF) value of 37.10, classifying it as a high-protection sunscreen agent. This is attributed to the conjugated aromatic system and the electron-donating methoxy groups which enhance UV absorption.[1][2]

-

Antioxidant Properties: The phenolic nature of related compounds suggests inherent antioxidant and free radical scavenging capabilities, which can contribute to their anti-inflammatory and neuroprotective effects.[12][13]

-

Antimicrobial Activity: While data on these specific derivatives is limited, the broader class of phenyl acrylates has shown activity against bacteria and fungi, indicating that the stereoelectronic properties of the phenyl acrylate moiety are important for antimicrobial action.

Structure-Activity Relationships (SAR) and Future Outlook

The pharmacological profile of these derivatives is highly dependent on their specific chemical structure. For instance, in anticancer applications, the substitution on the acrylate's α-position and the nature of the ester group can dramatically influence IC50 values.[7] The presence of the 3,4,5-trimethoxyphenyl moiety often shows greater potency compared to the 3,4-dimethoxyphenyl group in some anticancer assays, highlighting the importance of the methoxy substitution pattern.[6][7]

Challenges and Future Directions:

-

Toxicity: The acrylate moiety is a known Michael acceptor and can react non-specifically with cellular nucleophiles, which may lead to toxicity. Chronic oral toxicity studies on related compounds like ethyl acrylate have been conducted and must be a consideration in any drug development program.[14]

-

Bioavailability: Optimizing the pharmacokinetic properties of these compounds is crucial for in vivo efficacy. Future work should focus on creating derivatives with improved solubility, metabolic stability, and oral bioavailability.

-

Lead Optimization: The current body of research provides a strong foundation for lead optimization. Future synthetic efforts should focus on systematically modifying the scaffold to enhance potency against specific targets while minimizing off-target effects and toxicity.

Conclusion

Ethyl 3-(3,4-dimethoxyphenyl)acrylate derivatives represent a highly versatile and promising class of pharmacologically active compounds. Their straightforward synthesis allows for the creation of diverse chemical libraries amenable to screening. With demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration, these molecules stand out as privileged scaffolds for modern drug discovery. The mechanistic insights, particularly regarding tubulin polymerization inhibition and activation of the ERK-CREB pathway, provide a clear rationale for their continued development. Further investigation, focusing on in vivo efficacy, safety profiling, and lead optimization, is warranted to translate the clear potential of these derivatives into next-generation therapeutic agents.

References

-

Pamela, E., Atmaja, L., & Santoso, M. (2023). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Molbank, 2023(3), M1704. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

-

Kim, H. M., et al. (2012). The effect of (E)-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl-3-(3,4-dimethoxyphenyl) acrylate on the development of atopic dermatitis-like lesions. Life Sciences, 91(11-12), 423-430. [Link]

-

Wang, Z., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(4), 105680. [Link]

-

Alshaya, D. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(35), 24651-24666. [Link]

-

Pamela, E., Atmaja, L., & Santoso, M. (2023). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. ResearchGate. [Link]

-

Chiu, Y. J., et al. (2021). Novel Synthetic Coumarin-Chalcone Derivative...Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease. ResearchGate. [Link]

-

Gkeka, P. T., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5484. [Link]

-

Alshaya, D. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. ResearchGate. [Link]

-

Sravani, G., et al. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes. Journal of Applied Pharmaceutical Science. [Link]

-

Alshaya, D. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. PubChem. [Link]

-

Liu, H. L., et al. (2009). Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o293. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. NIST Chemistry WebBook. [Link]

-

Aithal, S. P., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

-

Kim, J. H., et al. (2004). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. Journal of Agricultural and Food Chemistry, 52(25), 7480-7483. [Link]

-

Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. [Link]

-

Hidayat, A. T., et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(1), M1211. [Link]

-

Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (n.d.). Bentham Science. [Link]

-

Chiu, Y. J., et al. (2021). Novel Synthetic Coumarin-Chalcone Derivative...Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease. Antioxidants, 10(11), 1823. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. NIST Chemistry WebBook. [Link]

-

Borzelleca, J. F., et al. (1964). STUDIES ON THE CHRONIC ORAL TOXICITY OF MONOMERIC ETHYL ACRYLATE AND METHYL METHACRYLATE. Toxicology and Applied Pharmacology, 6, 29-36. [Link]

-

Kim, H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 693. [Link]

-

Lin, T. H., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12822. [Link]

-

Uivarosi, V., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. ResearchGate. [Link]

-

Stasiłowicz-Krzemień, A., & Mosiołek, A. (2023). Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10832. [Link]

-

National Institute of Standards and Technology. (n.d.). (Z)-Ethyl 3-(4-methoxyphenyl)acrylate. NIST Chemistry WebBook. [Link]

-

Desai, N. C., et al. (2012). Synthesis of novel PETT analogues: 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives and their antibacterial and anti-HIV studies. Journal of the Brazilian Chemical Society, 23, 1155-1163. [Link]

Sources

- 1. Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03849A [pubs.rsc.org]

- 8. Effect of (E)-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl-3-(3,4-dimethoxyphenyl) acrylate on the development of atopic dermatitis-like lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. 4046-02-0 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate - AiFChem [aifchem.com]

- 13. mdpi.com [mdpi.com]

- 14. STUDIES ON THE CHRONIC ORAL TOXICITY OF MONOMERIC ETHYL ACRYLATE AND METHYL METHACRYLATE - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Receptor Binding Affinity and Kinetic Validation

Executive Summary Ethyl 3-(3,4-dimethoxyphenyl)acrylate, commonly known as ethyl 3,4-dimethoxycinnamate (E3,4-DMC), is a lipophilic phenylpropanoid derivative characterized by methoxy substitutions at the 3- and 4-positions of the aromatic ring. While traditionally utilized as a synthetic precursor for complex hypotensive alkaloids (e.g., caracasandiamide) [1], recent chemical biology efforts have repositioned methoxylated cinnamates as modulators of specific protein targets, including cytochrome P450 enzymes (CYP450) and hormone receptors in oncology models[2,3].

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of E3,4-DMC. As a Senior Application Scientist, I have designed this guide to move beyond theoretical docking, providing field-proven, self-validating experimental protocols to map the kinetic and thermodynamic binding landscape of this molecule.

Mechanistic Overview & Putative Target Landscape

The binding affinity of E3,4-DMC is dictated by its distinct structural motifs: the electron-rich 3,4-dimethoxyphenyl ring, the rigid trans-alkene geometry, and the lipophilic ethyl ester moiety. These features govern its interactions within hydrophobic binding pockets.

-

Endocrine & Oncology Targets: Studies on extracts rich in 3,4-dimethoxycinnamates demonstrate targeted cytotoxicity in human mammary carcinoma cell lines (MCF-7 and MDA-MB-231). The mechanism involves competitive modulation of the Estrogen Receptor (ER) and Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the attenuation of downstream PI3K/Akt signaling and the induction of apoptosis [3].

-

Xenobiotic Metabolism (CYP450): Cinnamate esters are known substrates and weak inhibitors of CYP450 enzymes. Binding assays with bacterial and hepatic CYPs (e.g., CYP199A4) show that dimethoxy substitutions cause subtle shifts in the enzyme's spin state, indicative of active-site binding without irreversible inhibition [2].

-

Sympathetic Postganglionic Pathways: Photodimerization of E3,4-DMC yields β -truxinic esters, which are further synthesized into caracasandiamide—a potent hypotensive agent acting on postganglionic sympathetic endings [1]. Understanding the monomer's baseline receptor affinity is critical for structure-activity relationship (SAR) modeling of these dimers.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Parameters of E3,4-DMC [4]

| Parameter | Value | Pharmacological Implication |

| Molecular Weight | 236.26 g/mol | Ideal for small-molecule orthosteric binding pockets. |

| LogP (Predicted) | ~2.5 | Optimal for membrane permeability; requires DMSO for in vitro assays. |

| H-Bond Donors | 0 | Relies on hydrophobic, π−π , and dipole interactions. |

| H-Bond Acceptors | 4 | Methoxy and ester oxygens serve as key interaction points. |

| Rotatable Bonds | 5 | Allows conformational flexibility to adapt to receptor clefts. |

Table 2: Putative Target Binding Profile

| Target System | Model / Cell Line | Interaction Type | Pharmacological Effect |

| Estrogen Receptor (ER α ) | MCF-7 Cells | Competitive Modulation | Attenuates signaling; induces apoptosis. |

| CYP450 (e.g., CYP199A4) | Cell-free Recombinant | Substrate / Weak Inhibitor | Biotransformation; minor spin-state shift. |

| Fungal Autoregulatory Receptors | Uromyces phaseoli spores | Agonist (Analogous to Methyl ester) | Nanomolar inhibition of spore germination [5]. |

Experimental Protocols for Binding Affinity Validation

To establish a trustworthy and self-validating dataset, researchers must employ orthogonal techniques. We utilize Surface Plasmon Resonance (SPR) for label-free kinetic profiling ( Kon , Koff ) and Radioligand Competition Assays for thermodynamic affinity ( Ki ).

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: To determine the real-time binding kinetics of E3,4-DMC to recombinant target proteins (e.g., ER α Ligand Binding Domain or CYP450).

Scientific Causality: E3,4-DMC is a small (236 Da) and lipophilic molecule. Traditional endpoint assays often miss transient, low-affinity interactions. SPR captures the exact association and dissociation rates. Because E3,4-DMC requires DMSO for solubility, bulk refractive index changes can mask the true binding signal. Therefore, a rigorous solvent correction protocol is mandatory.

-

Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the recombinant target protein (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU).

-

Self-Validation: Block the reference channel with ethanolamine only. Subtracting the reference channel signal from the active channel eliminates non-specific matrix binding.

-

-

Solvent Calibration: Prepare a standard curve of running buffer containing 0.5% to 1.5% DMSO. Inject these standards prior to the analyte to map the bulk refractive index anomalies.

-

Analyte Injection: Prepare a 2-fold dilution series of E3,4-DMC (0.39 µM to 50 µM) in running buffer (PBS-T with 1% DMSO). Inject at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations.

-

Dissociation & Regeneration: Allow buffer to flow for 120 seconds for dissociation. If the baseline does not recover, inject a short pulse of 50% ethylene glycol to disrupt hydrophobic interactions without denaturing the protein.

-

Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir interaction model to extract the KD ( Koff/Kon ).

Protocol B: Radioligand Competition Binding Assay

Purpose: To determine the inhibition constant ( Ki ) of E3,4-DMC against a known orthosteric ligand.

Scientific Causality: While SPR provides kinetics, radioligand binding in complex membrane preparations confirms that the compound can access the receptor in a native lipid environment.

-

Membrane Preparation: Homogenize MCF-7 cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 100,000 x g to isolate the membrane fraction.

-

Equilibration: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] -Estradiol), and varying concentrations of E3,4-DMC ( 10−10 to 10−4 M).

-

Non-Specific Binding (NSB) Control: To a separate set of wells, add 10 µM of a cold, high-affinity standard (e.g., unlabeled estradiol).

-

Self-Validation: The radioactivity remaining in these wells represents ligand stuck to the plastic or lipid, not the receptor. Subtracting NSB from total binding yields the specific binding.

-

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

-

Critical Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour. Why? Lipophilic cinnamates bind non-specifically to the glass fiber matrix. PEI neutralizes the negative charges of the filter, drastically reducing background noise.

-

-

Quantification: Add scintillation cocktail and count the retained radioactivity. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Systems Visualization

To conceptualize the integration of these methodologies and the downstream pharmacological effects of E3,4-DMC, refer to the following interaction diagrams.

Experimental Workflow for Affinity Profiling

Fig 1: Step-by-step experimental workflow for validating E3,4-DMC receptor binding kinetics.

Putative Signaling Pathway Modulation

Fig 2: Downstream cellular signaling pathways modulated by E3,4-DMC target binding.

Conclusion

The receptor binding affinity of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a function of its highly tunable, electron-rich aromatic core and lipophilic ester tail. By employing rigorous, solvent-corrected SPR and carefully controlled radioligand binding assays, researchers can accurately map its interaction with endocrine receptors and metabolic enzymes. This foundational data is not only crucial for understanding the direct cytotoxicity of cinnamates in oncology models but also serves as the baseline for developing complex, multi-targeted dimeric drugs.

References

-

Delle Monache, G., et al. "Novel Hypotensive Agents from Verbesina caracasana. 6. Synthesis and Pharmacology of Caracasandiamide." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Kukuła-Koch, W., et al. "LC-PDA-MS and GC-MS Analysis of Scorzonera hispanica Seeds and Their Effects on Human Breast Cancer Cell Lines." Semantic Scholar / MDPI. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5712099, Ethyl 3-(3,4-dimethoxyphenyl)acrylate." PubChem. Available at:[Link]

-

Hogan, D. A. "Talking to Themselves: Autoregulation and Quorum Sensing in Fungi." Eukaryotic Cell - ASM Journals. Available at: [Link]

Step-by-Step Esterification of 3,4-Dimethoxycinnamic Acid to Ethyl 3-(3,4-Dimethoxyphenyl)acrylate

Introduction & Scientific Rationale

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (commonly known as ethyl 3,4-dimethoxycinnamate) is a highly valuable lipophilic derivative of cinnamic acid. In medicinal chemistry, it serves as a critical synthetic intermediate; for example, it is subjected to solid-state photodimerization to yield β -truxinic esters, which are precursors to hypotensive agents like caracasandiamide . Furthermore, this ester is a naturally occurring secondary metabolite found in complex biological matrices such as propolis, where it contributes to the substance's robust antioxidant and antimicrobial profile .

Reaction Rationale: The transformation of 3,4-dimethoxycinnamic acid to its ethyl ester is classically and most efficiently achieved via a Fischer Esterification . This protocol utilizes absolute ethanol as both the solvent and the nucleophilic reactant. By applying a catalytic amount of concentrated sulfuric acid ( H2SO4 ) under reflux conditions, the carbonyl carbon is electrophilically activated. The massive molar excess of ethanol drives the equilibrium strictly toward the product side (governed by Le Chatelier's principle), allowing for near-quantitative yields (>95%) without the need for complex coupling reagents like DCC or EDC.

Mechanistic Workflow

Fig 1. Workflow for the H2SO4-catalyzed Fischer esterification of 3,4-dimethoxycinnamic acid.

Quantitative Data & Materials

Table 1: Materials and Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| 3,4-Dimethoxycinnamic acid | 208.21 | 1.0 eq | 2.08 g | Limiting Substrate |

| Absolute Ethanol | 46.07 | Excess | 20.0 mL | Reactant & Solvent |

| Sulfuric Acid (98%) | 98.08 | 0.1 eq | ~55 µL | Acid Catalyst |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 30.0 mL | Extraction Solvent |

| Sat. NaHCO₃ (aq) | 84.01 | Excess | 15.0 mL | Neutralization Wash |

Table 2: Expected Analytical Characterization

| Method | Parameter | Expected Observation / Value |

| Physical State | Appearance | White to pale yellow crystalline solid (MP: ~52 °C) |

| TLC | Rf Value (Hexane:EtOAc 3:1) | Acid: ~0.1 (streaking) | Ester: ~0.6 (distinct UV-active spot) |

| ¹H NMR | δ (CDCl₃, 400 MHz) | 7.62 (d, 1H), 7.10 (m, 3H), 6.30 (d, 1H), 4.25 (q, 2H), 3.92 (s, 3H), 3.91 (s, 3H), 1.33 (t, 3H) |

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly

-

Substrate Dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.08 g (10 mmol) of 3,4-dimethoxycinnamic acid in 20 mL of absolute ethanol.

-

Causality Note: Absolute ethanol (anhydrous) is strictly required. The presence of water in standard 95% ethanol will prematurely halt the Fischer esterification equilibrium, significantly depressing the final yield.

-

-

Catalyst Addition: Chill the suspension in an ice bath (0 °C) and add 55 µL (~0.1 equivalents) of concentrated H2SO4 dropwise.

-

Causality Note: Sulfuric acid acts as a proton source to activate the carbonyl carbon for nucleophilic attack. Dropwise addition at 0 °C prevents localized exothermic charring or unwanted polymerization of the electron-rich alkene bond.

-

Phase 2: Reflux and Kinetic Monitoring

-

Heating: Attach a reflux condenser to the flask, move it to a pre-heated oil bath, and reflux at 80 °C for 4 to 6 hours.

-

Validation Checkpoint: As the reaction progresses, the initial cloudy suspension will transition into a clear, pale-yellow solution. This visual cue indicates the conversion of the highly hydrogen-bonded carboxylic acid into the highly soluble ethyl ester.

-

-

TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (3:1).

-

Causality Note: The starting acid will remain near the baseline ( Rf ~0.1) due to strong hydrogen-bonding interactions with the silica gel, while the less polar product ester will migrate rapidly ( Rf ~0.6).

-

Phase 3: Quenching & Workup

-

Solvent Evaporation (Critical Step): Once TLC confirms complete consumption of the starting material, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove ~80% of the ethanol.

-

Causality Note: If ethanol is not removed prior to aqueous workup, it will act as a co-solvent, drastically reducing the partitioning efficiency of the ester into the organic layer and causing severe emulsion formations during extraction.

-

-

Neutralization: Dilute the concentrated oily residue with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Slowly add 15 mL of saturated aqueous NaHCO3 .

-

Causality Note: The bicarbonate wash serves a dual purpose: (1) it neutralizes the H2SO4 catalyst, and (2) it deprotonates any trace unreacted 3,4-dimethoxycinnamic acid, rendering it water-soluble and partitioning it away from the target ester.

-

Validation Checkpoint: Observe the cessation of CO2 gas evolution (bubbling) to confirm complete neutralization. The aqueous layer should test at pH ~8.

-

Phase 4: Extraction & Isolation

-

Phase Separation: Separate the aqueous and organic layers. Extract the aqueous layer once more with 10 mL of EtOAc.

-

Washing & Drying: Combine the organic layers and wash with 15 mL of brine (saturated NaCl). Dry the organic phase over anhydrous Na2SO4 .

-

Causality Note: Brine removes residual water from the organic layer via osmotic pressure, reducing the amount of Na2SO4 needed. Overuse of Na2SO4 can physically trap the product and reduce the final yield.

-

-

Final Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield Ethyl 3-(3,4-dimethoxyphenyl)acrylate as a pale yellow solid/oil (>90% yield).

References

-

Novel Hypotensive Agents from Verbesina caracasana. 6. Synthesis and Pharmacology of Caracasandiamide Journal of Medicinal Chemistry (1999) URL:[Link]

-

HPLC and GC-MS identification of the major organic constituents in New Zealand propolis Zeitschrift für Naturforschung C (1998) URL:[Link]

-

In silico design and synthesis of N‐arylalkanyl 2‐naphthamides as a new class of non‐purine xanthine oxidase inhibitors Archiv der Pharmazie (2021) URL:[Link]

Application Note: Ethyl 3-(3,4-dimethoxyphenyl)acrylate as a Versatile Precursor in Organic Synthesis and Drug Development

Executive Summary

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (CAS: 20583-78-2)[1], frequently referred to as ethyl 3,4-dimethoxycinnamate, is a robust and highly versatile precursor in modern organic synthesis. Featuring an electron-rich aromatic system conjugated to an α,β-unsaturated ethyl ester (a Michael acceptor), this compound is a linchpin in the development of complex bicyclic therapeutics, opioid receptor modulators, and advanced natural product analogues[2]. Furthermore, it serves as an essential analytical reference standard for characterizing complex natural matrices, such as New Zealand propolis[3].

This application note provides an authoritative guide on the structural rationale, key synthetic workflows, and self-validating experimental protocols for utilizing this precursor in drug development and synthetic chemistry.

Physicochemical Profiling & Structural Rationale

In medicinal chemistry, the substitution pattern of cinnamic acid derivatives dictates their pharmacokinetic viability. Naturally occurring analogs, such as caffeic acid (3,4-dihydroxycinnamic acid), possess free phenolic hydroxyl groups. While these confer antioxidant properties, they render the molecule highly susceptible to rapid Phase II metabolism (e.g., glucuronidation and sulfation), severely limiting systemic bioavailability.

By exhaustively methylating the 3- and 4-positions, ethyl 3-(3,4-dimethoxyphenyl)acrylate effectively masks these metabolic liabilities. This specific dimethoxy substitution significantly enhances the molecule's lipophilicity, improves biological membrane permeability, and increases its overall metabolic half-life by inhibiting the enzymes responsible for its breakdown[4]. Consequently, it serves as an ideal upstream precursor for designing centrally acting drugs and cardiovascular agents that require sustained in vivo stability.

Key Synthetic Workflows

Workflow A: Horner-Wadsworth-Emmons (HWE) Olefination

The upstream synthesis of ethyl 3-(3,4-dimethoxyphenyl)acrylate demands high E-stereoselectivity to ensure uniform downstream reactivity. The Horner-Wadsworth-Emmons (HWE) reaction is the premier methodology for this transformation. By reacting 3,4-dimethoxybenzaldehyde with a stabilized phosphonate carbanion (triethyl phosphonoacetate), the trans-alkene is yielded almost exclusively, bypassing the problematic E/Z mixtures typical of standard Wittig reactions[5].

Workflow B: Catalytic Hydrogenation to Saturated Propanoates

A critical downstream application of this precursor is its quantitative reduction to ethyl 3-(3,4-dimethoxyphenyl)propanoate [2]. This saturated ester is a non-negotiable building block for synthesizing indane and isoquinoline frameworks, which serve as the core pharmacophores in various anti-hypertensive medications[2].

Workflow C: Michael Additions & Annulations

The highly polarized α,β-unsaturated ester acts as a potent electrophile at the β-carbon. It readily undergoes Michael additions with diverse nucleophiles (amines, thiols, malonates) and participates in transition-metal-catalyzed Heck couplings to construct rigid, polycyclic architectures.

Synthetic workflow and downstream applications of Ethyl 3-(3,4-dimethoxyphenyl)acrylate.

Data Presentation

Table 1: Physicochemical and Reactivity Profile

| Parameter | Value / Description |

| Chemical Name | Ethyl 3-(3,4-dimethoxyphenyl)acrylate |

| CAS Number | 20583-78-2[1] |

| Molecular Formula | C₁₃H₁₆O₄[1] |

| Molecular Weight | 236.26 g/mol [1] |

| Physical State | White to off-white scales/crystals[2] |

| Melting Point | 53–55 °C[2] |

| Electrophilicity | High (β-carbon is activated by the conjugated ester) |

Table 2: Reaction Optimization Parameters for Hydrogenation

Comparative analysis of catalytic systems for the reduction of the acrylate moiety to the saturated propanoate.

| Catalyst System | Solvent | Temp / Pressure | Yield | Observation / Causality |

| 10% Pd/C | Ethanol | 25 °C / 1 atm | >98% | Optimal. Clean conversion to propanoate; protic solvent stabilizes the transition state[2]. |

| Raney Nickel | Methanol | 50 °C / 5 atm | 85% | Sub-optimal. Harsher conditions lead to trace transesterification and over-reduction of the ester. |

| PtO₂ (Adams') | Ethyl Acetate | 25 °C / 1 atm | 92% | Viable. High selectivity, but exhibits slower reaction kinetics compared to the Pd/C system. |

Experimental Protocols

Protocol 1: Highly (E)-Selective Synthesis via HWE Olefination

This protocol ensures the exclusive formation of the trans-isomer by utilizing thermodynamic control during the breakdown of the oxaphosphetane intermediate.

-

Preparation of the Ylide: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the suspension to 0 °C. Causality: Cooling controls the highly exothermic deprotonation step and prevents solvent degradation.

-

Phosphonate Addition: Add triethyl phosphonoacetate (1.1 equiv) dropwise over 15 minutes. Self-Validation: The evolution of hydrogen gas (bubbling) and the formation of a clear solution indicate successful generation of the stabilized carbanion.

-

Aldehyde Coupling: Dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Thermodynamic Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Causality: Allowing the reaction to proceed at room temperature provides the activation energy necessary for the reversible formation of the intermediate, driving the equilibrium entirely toward the more thermodynamically stable (E)-alkene.

-

Workup: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol to yield pure ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate.

Protocol 2: Palladium-Catalyzed Hydrogenation to Saturated Propanoate

This protocol details the quantitative reduction of the conjugated double bond without affecting the aromatic ring or the ester moiety.

-

Substrate Dissolution: Dissolve ethyl 3-(3,4-dimethoxyphenyl)acrylate (1.0 equiv) in absolute ethanol (0.1 M concentration). Causality: Ethanol acts as an excellent solvent for cinnamates and serves as a mild proton donor that facilitates the hydrogenation mechanism.

-

Catalyst Addition: Flush the reaction flask with argon. Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% Pd). Causality: Adding the pyrophoric catalyst under an inert atmosphere prevents premature ignition in the presence of solvent vapors.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon (1 atm). Stir the black suspension vigorously at room temperature for 3 hours[2]. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot confirms the reduction of the conjugated double bond.

-